N-(3-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine N-(3-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13479646
InChI: InChI=1S/C12H16ClFN2/c1-16(10-4-5-15-7-10)8-9-2-3-12(14)11(13)6-9/h2-3,6,10,15H,4-5,7-8H2,1H3
SMILES: CN(CC1=CC(=C(C=C1)F)Cl)C2CCNC2
Molecular Formula: C12H16ClFN2
Molecular Weight: 242.72 g/mol

N-(3-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine

CAS No.:

Cat. No.: VC13479646

Molecular Formula: C12H16ClFN2

Molecular Weight: 242.72 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine -

Specification

Molecular Formula C12H16ClFN2
Molecular Weight 242.72 g/mol
IUPAC Name N-[(3-chloro-4-fluorophenyl)methyl]-N-methylpyrrolidin-3-amine
Standard InChI InChI=1S/C12H16ClFN2/c1-16(10-4-5-15-7-10)8-9-2-3-12(14)11(13)6-9/h2-3,6,10,15H,4-5,7-8H2,1H3
Standard InChI Key XVQLVQSYLUMLKS-UHFFFAOYSA-N
SMILES CN(CC1=CC(=C(C=C1)F)Cl)C2CCNC2
Canonical SMILES CN(CC1=CC(=C(C=C1)F)Cl)C2CCNC2

Introduction

N-(3-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine is a complex organic compound featuring a pyrrolidine ring substituted with both a methyl group and a chlorofluorobenzyl group. This compound is of significant interest in medicinal chemistry due to its unique structural features, which combine elements of both aromatic and aliphatic chemistry. The presence of chlorine and fluorine substituents on the benzyl group may enhance its interactions with biological targets, making it a potential lead compound in drug development.

Synthesis Methods

The synthesis of N-(3-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-fluorobenzyl chloride with N-methylpyrrolidine. This process requires careful control of reaction conditions to achieve high yields and purity of the final product.

Potential Applications

Given its structural features, N-(3-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine is primarily explored for its potential applications in medicinal chemistry. The compound may serve as a lead in the development of new drugs targeting specific biological pathways or diseases. Its unique halogen substitutions could enhance interactions with biological targets compared to non-substituted analogs.

Comparison with Analogous Compounds

Several compounds share structural similarities with N-(3-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine. A comparison of these compounds highlights their uniqueness:

Compound NameMolecular FormulaKey Features
N-(2-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amineCHClFNSimilar structure but different substitution pattern
N-(3-Bromobenzyl)-N-methylpyrrolidin-3-amineCHBrNContains bromine instead of chlorine
N-(4-Fluorobenzyl)-N-methylpyrrolidin-3-amineCHFNLacks chlorine substituent, potentially differing biological activity

The specific halogen substitutions in N-(3-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine may influence its reactivity and interaction with biological targets compared to its analogs.

Research Findings and Future Directions

Studies on the interactions of N-(3-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine with biological systems are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies are essential for determining the therapeutic potential and safety profile of the compound. Future research could focus on optimizing its structure for enhanced biological activity and exploring its potential as a drug candidate.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator